替比夫定
概述
描述
Telbivudine is a synthetic thymidine nucleoside analogue with specific activity against the hepatitis B virus (HBV). It is used to treat chronic hepatitis B infection . It is marketed by Swiss pharmaceutical company Novartis under the trade names Sebivo (European Union) and Tyzeka (United States) .
Synthesis Analysis
Telbivudine is a synthetic nucleoside analogue that inhibits replication of hepatitis B virus (HBV). It is the unmodified β–L enantiomer of the naturally occurring nucleoside, thymidine .Molecular Structure Analysis
Telbivudine impairs hepatitis B virus (HBV) DNA replication by leading to chain termination. It differs from the natural nucleotide only with respect to the location of the sugar and base moieties, taking on an levorotatory configuration versus a dextrorotatory configuration as do the natural deoxynucleosides .Physical And Chemical Properties Analysis
Telbivudine is a small molecule with a chemical formula of C10H14N2O5 and a molar mass of 242.231 g·mol−1 .体内
Telbivudine has been studied extensively in animal models, with promising results. In mice, telbivudine was found to reduce viral load and improve liver function. In rabbits, telbivudine was found to reduce viral load and improve liver histology. In primates, telbivudine was found to reduce viral load and improve liver histology as well as reduce liver inflammation.
体外
Telbivudine has also been studied extensively in cell culture models. In cell culture models, telbivudine has been found to inhibit the replication of HBV, reduce viral load, and improve cell viability.
作用机制
Target of Action
Telbivudine, a synthetic thymidine nucleoside analog, has specific activity against the hepatitis B virus (HBV) . Its primary target is the HBV DNA polymerase (reverse transcriptase) .
Mode of Action
Telbivudine undergoes phosphorylation via interaction with cellular kinases to form the active metabolite, telbivudine 5’-triphosphate . This active metabolite inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This competition leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .
Biochemical Pathways
Telbivudine affects the replication pathway of HBV, which produces mature infectious virions . It impairs HBV DNA replication by leading to chain termination . This alteration in the replication pathway is critically involved in HBV entry, inflammation, fibrosis, and carcinogenesis of host cells .
Pharmacokinetics
Telbivudine is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects . It has low protein binding (3.3% in vitro) and undergoes no metabolism . The elimination half-life of telbivudine is 40 to 49 hours in the terminal phase, and it is excreted through the kidneys .
Result of Action
The molecular effect of telbivudine is the inhibition of HBV DNA synthesis, which results in the reduction of viral replication . On a cellular level, telbivudine treatment corrects HBV-induced epigenetic alterations in liver cells . It also induces TGF-β1 expression in human macrophagic cells .
Action Environment
Environmental factors such as renal function can influence the action of telbivudine . A study showed that telbivudine has a renal protective effect, improving the estimated glomerular filtration rate (eGFR) during treatment . The benefit on renal function needs to be weighed against the occurrence of resistance in specific clinical situations .
生物活性
Telbivudine has been found to be active against a wide range of viruses, including HBV, HIV, and CMV. The drug has also been found to be active against a wide range of bacteria, including E. coli, S. aureus, and S. epidermidis.
Biochemical and Physiological Effects
Telbivudine has been found to have a variety of biochemical and physiological effects. In animal models, telbivudine has been found to reduce viral load, improve liver function, reduce liver inflammation, and improve liver histology. In cell culture models, telbivudine has been found to inhibit the replication of HBV, reduce viral load, and improve cell viability.
实验室实验的优点和局限性
Telbivudine has several advantages and limitations for lab experiments. The drug is relatively easy to synthesize and is stable in aqueous solutions. It is also highly selective, meaning it is active against a wide range of viruses and bacteria. However, telbivudine is not as potent as some other NRTIs and may not be suitable for treating more severe cases of HBV.
未来方向
1. Further research is needed to determine the long-term effects of telbivudine on HBV infection.
2. Studies are needed to evaluate the efficacy of telbivudine in combination with other antiviral drugs.
3. Studies are needed to evaluate the safety and efficacy of telbivudine in pregnant women and children.
4. Studies are needed to evaluate the effectiveness of telbivudine in preventing HBV transmission.
5. Studies are needed to evaluate the effectiveness of telbivudine in treating drug-resistant HBV strains.
6. Studies are needed to evaluate the potential for telbivudine to be used as a prophylactic agent against HBV infection.
7. Studies are needed to evaluate the effectiveness of telbivudine in combination with other antiviral drugs for treating chronic HBV infection.
8. Studies are needed to evaluate the effectiveness of telbivudine in treating hepatitis B-related liver cirrhosis.
9. Studies are needed to evaluate the potential for telbivudine to be used as a vaccine adjuvant.
10. Studies are needed to evaluate the potential for telbivudine to be used as an immunomodulator.
11. Studies are needed to evaluate the potential for telbivudine to be used in combination with other drugs to treat other viral infections.
12. Studies are needed to evaluate the potential for telbivudine to be used as an anti-cancer agent.
13. Studies are needed to evaluate the potential for telbivudine to be used to treat other chronic viral infections.
14. Studies are needed to evaluate the potential for telbivudine to be used in gene therapy.
15. Studies are needed to evaluate the potential for telbivudine to be used to treat other types of liver diseases.
科学研究应用
慢性乙型肝炎的治疗
替比夫定,一种胸腺嘧啶类似物,已用于慢性乙型肝炎的抗病毒治疗 . 它调节可能影响凋亡诱导的通路 . 在一项评估替比夫定为基础的优化策略对 104 周慢性乙型肝炎(CHB)HBeAg 阴性中国患者的安全性及疗效的研究中,发现该策略有效 .
减少慢性乙型肝炎母婴传播
在妊娠 12 周后,替比夫定可安全地减少慢性乙型肝炎妇女的母婴传播 . 它对人类核苷酸或 DNA 合成没有影响 .
降低治疗中耐药风险
研究表明,在接受替比夫定治疗的患者中,治疗第 24 周病毒血症水平无法检测到的患者的耐药风险低于病毒血症水平较高的患者 .
减少B19病毒诱导的细胞凋亡
替比夫定可减少B19病毒诱导的循环血管生成细胞凋亡 . 这种方法可能导致有效的B19病毒治疗,以减少B19病毒相关的疾病 .
安全和危害
Telbivudine is generally well tolerated, but there are some safety concerns. Phase III clinical trials suggested that telbivudine put patients at greater risk for myopathy and peripheral neuropathy than the comparator drug lamivudine . The FDA required a risk evaluation and mitigation strategy (REMS) aiming to increase awareness of peripheral neuropathy by requiring distribution of a medication guide .
属性
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CSMHCCOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187813 | |
Record name | Telbivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Telbivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |
Record name | Telbivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telbivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |
Record name | Telbivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
3424-98-4 | |
Record name | Telbivudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telbivudine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telbivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telbivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TELBIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Telbivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?
A1: Telbivudine is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.
Q2: What are the downstream effects of telbivudine's inhibition of HBV DNA polymerase?
A2: By inhibiting HBV DNA polymerase, telbivudine disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]
Q3: What is the molecular formula and weight of telbivudine?
A3: The molecular formula of telbivudine is C10H14N2O5 and its molecular weight is 242.23 g/mol.
Q4: Have any computational chemistry studies been conducted on telbivudine?
A4: While the provided papers do not delve into specific computational studies, they highlight that telbivudine is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.
Q5: Are there any specific formulation strategies employed to enhance telbivudine's stability, solubility, or bioavailability?
A5: The research papers provided do not specifically address formulation strategies for telbivudine.
Q6: Is there information available regarding the environmental impact and degradation of telbivudine?
A6: The provided research primarily focuses on the clinical aspects of telbivudine and does not delve into its environmental impact or degradation pathways.
Q7: What is the pharmacokinetic profile of telbivudine?
A8: Telbivudine is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []
Q8: What is the evidence for the efficacy of telbivudine in treating chronic hepatitis B?
A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of telbivudine in treating chronic hepatitis B.
- In vitro: Telbivudine effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []
- Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that telbivudine, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, telbivudine treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []
Q9: How does telbivudine compare to other antiviral agents like entecavir and tenofovir?
A11: While telbivudine demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.
- Tenofovir: A roadmap study comparing telbivudine and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, telbivudine showed an eGFR improvement, unlike tenofovir. []
Q10: Does telbivudine show any unique advantages in specific patient populations?
A10: Studies suggest potential benefits of telbivudine in certain patient groups:
- Liver Transplant Recipients: While telbivudine shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []
- Patients with Renal Impairment: Several studies indicate that telbivudine, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]
Q11: What is the primary mechanism of resistance to telbivudine?
A13: The most common mechanism of resistance to telbivudine is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]
Q12: Is there cross-resistance between telbivudine and other antiviral agents?
A14: Yes, cross-resistance can occur between telbivudine and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。